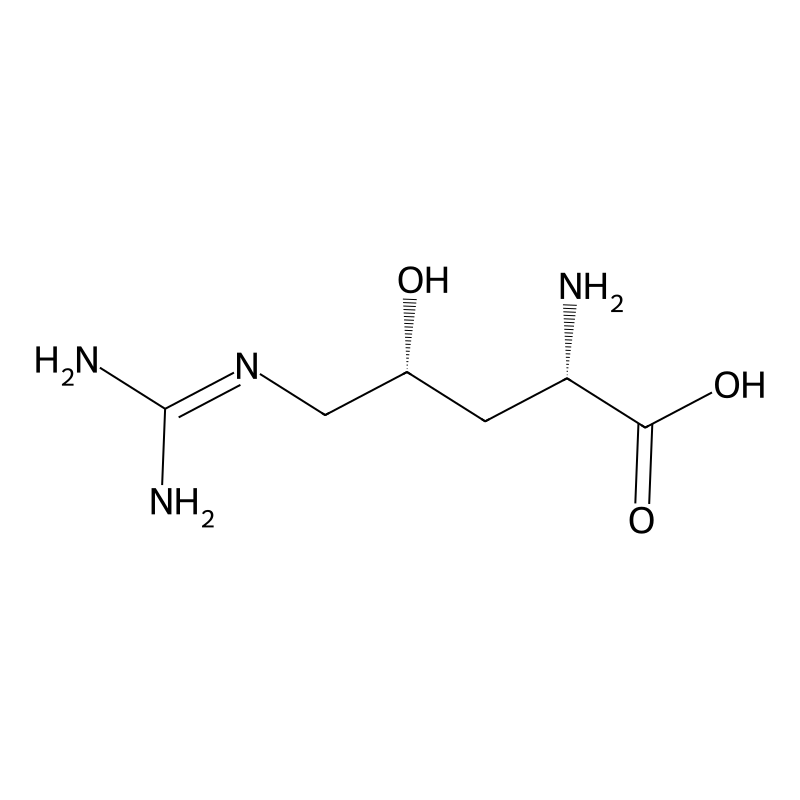

(4R)-4-hydroxy-L-arginine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(4R)-4-hydroxy-L-arginine is a non-proteinogenic amino acid, specifically classified as a gamma-hydroxy derivative of L-arginine. Its molecular formula is , and it has a molecular weight of 190.2 g/mol. The compound features a hydroxyl group at the fourth carbon position, which distinguishes it from its parent amino acid, L-arginine. This modification plays a significant role in various biochemical pathways, particularly in the synthesis of other amino acids and in post-translational modifications of proteins .

The compound is also involved in reactions catalyzed by enzymes such as nitric oxide synthase, where it can affect nitric oxide production—an important signaling molecule in the cardiovascular system .

The biological activity of (4R)-4-hydroxy-L-arginine is multifaceted. It plays a critical role in regulating endothelial function and vascular tone, which are essential for maintaining cardiovascular health. Research indicates that this compound may influence conditions such as hypertension and ischemic heart disease by modulating nitric oxide levels . Furthermore, it is implicated in immune responses, suggesting its potential utility in managing immune-related conditions .

Studies have shown that (4R)-4-hydroxy-L-arginine can affect cell proliferation and apoptosis in cancer cell lines, indicating its relevance in cancer research and potential therapeutic applications .

The synthesis of (4R)-4-hydroxy-L-arginine can be achieved through various methods:

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the hydroxylation of L-arginine or its derivatives.

- Chemical Synthesis: Traditional organic synthesis techniques can be employed to introduce the hydroxyl group at the fourth carbon position.

- Metabolic Engineering: Genetic modifications in microorganisms can enhance the production of this compound through fermentation processes, allowing for large-scale synthesis .

Recent advancements have focused on developing more efficient synthetic routes using biocatalytic methods that minimize by-products and improve yields .

(4R)-4-hydroxy-L-arginine has several applications across various fields:

- Biomedical Research: It is utilized in studying protein modifications and enzyme functions related to nitric oxide synthesis.

- Pharmaceuticals: The compound's role in vascular health makes it a candidate for developing treatments for cardiovascular diseases.

- Material Science: It is involved in synthesizing hydroxyapatite particles for biomedical applications, particularly in bone regeneration and repair .

Interaction studies involving (4R)-4-hydroxy-L-arginine have highlighted its potential to modulate enzyme activities, particularly those related to nitric oxide synthase. These interactions are crucial for understanding its role in cardiovascular physiology and pathology. Furthermore, research into its interactions with various receptors and signaling pathways continues to reveal insights into its biological significance and therapeutic potential .

Several compounds share structural or functional similarities with (4R)-4-hydroxy-L-arginine, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Arginine | C6H14N4O2 | Precursor to nitric oxide; involved in protein synthesis. |

| Hydroxyproline | C5H9NO3 | Important for collagen stability; lacks the guanidino group. |

| 3-Hydroxy-L-arginine | C6H14N4O3 | Hydroxylation occurs at the third carbon; different biological roles. |

| 2-Hydroxy-L-arginine | C6H14N4O3 | Hydroxylation at the second carbon; distinct metabolic pathways. |

Each of these compounds exhibits unique properties and biological activities that differentiate them from (4R)-4-hydroxy-L-arginine while highlighting its significance within this group of amino acids .

Natural Biosynthetic Pathways

Anatoxin-a(s) and Viomycin Biosynthesis

The biosynthesis of anatoxin-a(s) involves (2S,4S)-4-hydroxyarginine as a key intermediate derived from L-arginine. This transformation represents one of the earliest documented examples of stereospecific arginine hydroxylation in natural product biosynthesis. The pathway demonstrates the critical role of hydroxylated arginine derivatives in the construction of bioactive secondary metabolites, particularly those with neurotoxic properties.

In viomycin biosynthesis, the enzyme VioC from Streptomyces vinaceus catalyzes iron(II)- and alpha-ketoglutarate-dependent C-beta-hydroxylation of L-arginine, producing (2S,3S)-hydroxyarginine as an intermediate. This process subsequently leads to the formation of (2S,3R)-capreomycidine through the action of VioD enzyme. The viomycin pathway illustrates the sequential nature of arginine modifications, where initial hydroxylation events establish the foundation for subsequent transformations that ultimately yield the final antibiotic product.

The guanitoxin biosynthetic pathway provides another example of hydroxylated arginine utilization, where (2S)-4-hydroxy-L-arginine serves as an intermediate in the nine-step enzymatic conversion from L-arginine to the mature neurotoxin. This pathway demonstrates the versatility of hydroxylated arginine derivatives in natural product chemistry and their importance in producing compounds with significant biological activity.

Plant-Derived Hydroxyarginine Pathways (Lens culinaris and related species)

Plant systems, particularly within the genus Lens, demonstrate remarkable diversity in hydroxyarginine production. Lens culinaris contains multiple hydroxyarginine derivatives, including the specific (4R)-4-hydroxyarginine stereoisomer. This compound occurs alongside other related derivatives such as gamma-hydroxyarginine and gamma-hydroxyornithine, indicating complex metabolic networks dedicated to arginine modification.

The distribution of these compounds across five Lens species (Lens culinaris, Lens orientalis, Lens ervoides, Lens nigricans, and Lens odemensis) reveals species-specific variations in hydroxyarginine content and composition. Hydroxyarginine and arginine dominate the basic amino acid fraction in these systems, suggesting significant metabolic investment in arginine-derived pathways. The presence of erythro-gamma-hydroxyarginine with the specific 2(S), 4(R)-4-hydroxyarginine configuration demonstrates the stereochemical precision maintained across plant metabolic systems.

Recent investigations into plant 2-oxoglutarate-dependent dioxygenase class C23 (2-ODD-C23) enzymes have revealed their role as homoarginine-6-hydroxylases that can also accept arginine as a substrate. These enzymes represent the first characterized eukaryotic systems capable of producing guanidine from conjugated precursors through hydroxylation-mediated pathways. The Din11 enzyme from Arabidopsis demonstrates unique dual substrate specificity, accepting both homoarginine and arginine, though with different kinetic parameters for each substrate.

Iron(II)/2-Oxoglutarate-Dependent Hydroxylation Mechanisms

VioC and NapI Enzyme Families

The VioC enzyme family represents a paradigmatic example of iron(II)- and 2-oxoglutarate-dependent oxygenases that modify arginine substrates. VioC shares significant sequence identity with other nonheme iron oxygenases, including approximately 36% identity with asparagine oxygenase AsnO from Streptomyces coelicolor and 33% identity with clavaminate synthase from Streptomyces clavuligerus. These enzymes belong to the clavaminate synthase-like superfamily, characterized by their dependence on iron(II) and alpha-ketoglutarate cofactors.

Crystal structures of VioC determined at 1.1-1.3 Å resolution reveal a beta-helix core fold with two additional helical subdomains common to nonheme iron oxygenases. The enzyme forms complexes with iron(II), L-arginine substrate, the hydroxylated product, and succinate coproduct, providing detailed insights into the catalytic mechanism. The overall structural architecture positions the iron center within a facial triad coordination environment typical of this enzyme class.

The NapI enzyme from naphthyridinomycin biosynthesis demonstrates related but distinct mechanistic features compared to VioC. NapI selectively performs desaturation of L-arginine at the C4-C5 bond, representing an unusual transformation for nonheme iron dioxygenases. Computational studies reveal that NapI exhibits a rate-determining hydrogen atom abstraction from the C5-H position, followed by subsequent mechanistic steps that lead to desaturation rather than hydroxylation. This contrasts with typical hydroxylation reactions and highlights the mechanistic diversity within this enzyme family.

Substrate Specificity and Cofactor Dependencies

VioC demonstrates broadened substrate specificity beyond its native L-arginine substrate, accepting L-homoarginine and L-canavanine for C-beta-hydroxylation. Kinetic analysis reveals that L-arginine remains the preferred substrate with an apparent Km of 3.40 ± 0.45 mM and kcat of 2611 ± 196 min⁻¹, yielding a catalytic efficiency of 767 ± 183 min⁻¹ mM⁻¹. L-homoarginine exhibits 6.5-fold lower catalytic efficiency (118 ± 47.1 min⁻¹ mM⁻¹), while L-canavanine shows 12-fold reduced efficiency (63.3 ± 17 min⁻¹ mM⁻¹).

The substrate specificity profile reveals strict stereochemical requirements, as D-arginine and N-G-methyl-L-arginine are not accepted as substrates. Additional amino acids tested, including glutamine, phenylalanine, leucine, isoleucine, tryptophan, lysine, ornithine, and aspartic acid, show no detectable hydroxylation activity. This specificity pattern emphasizes the precise molecular recognition requirements for productive substrate binding and catalysis.

| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹ mM⁻¹) | Product Formed |

|---|---|---|---|---|

| L-arginine | 3.40 ± 0.45 | 2611 ± 196 | 767 ± 183 | (2S,3S)-hydroxyarginine |

| L-homoarginine | 6.89 ± 2.77 | 815 ± 230 | 118 ± 47.1 | Hydroxylated derivative |

| L-canavanine | 4.43 ± 0.98 | 280 ± 42 | 63.3 ± 17 | Hydroxylated derivative |

| D-arginine | - | - | - | No hydroxylation |

| N-G-methyl-L-arginine | - | - | - | No hydroxylation |

Cofactor dependencies for these enzymes center on the requirement for iron(II) and 2-oxoglutarate. The iron center coordinates through a facial triad motif consisting of two histidine residues and one carboxylate residue, typically aspartate or glutamate. Alpha-ketoglutarate serves as the cosubstrate, undergoing oxidative decarboxylation to succinate while providing the oxidizing equivalents necessary for substrate hydroxylation.

Stereochemical Control in Biosynthesis

Erythro vs. Threo Diastereomer Formation

The stereochemical outcome of arginine hydroxylation represents a critical aspect of these enzymatic transformations. VioC produces the erythro diastereomer of C-beta-hydroxylated L-arginine, specifically (2S,3S)-hydroxyarginine, which contrasts with other clavaminate synthase-like oxygenases that typically catalyze threo diastereomer formation. This unexpected stereospecificity arises from conformational control of the bound substrate within the enzyme active site.

The erythro stereochemistry results from the enforcement of a gauche(-) conformer for the chi-1 dihedral angle, rather than the trans conformers observed in asparagine oxygenase AsnO and other superfamily members. This conformational constraint directly influences the spatial relationship between the substrate C-H bond and the iron-oxo intermediate, determining the stereochemical outcome of hydrogen atom abstraction and subsequent hydroxyl radical rebound.

Structural comparison between VioC and related enzymes reveals specific amino acid differences that contribute to stereochemical control. The presence of different carboxylate groups in the active site vicinity affects substrate orientation, with VioC lacking the Asp270 residue found in related enzymes. These structural differences create distinct microenvironments that favor specific substrate conformations and ultimately determine product stereochemistry.

Active Site Conformational Constraints

The active site architecture of VioC demonstrates sophisticated structural organization that ensures precise stereochemical control. Crystal structures reveal that the L-arginine substrate adopts a specific binding mode where the side chain projects outward from the active site through interactions primarily with the C-terminal helical subdomain. This positioning creates a defined spatial relationship between the substrate and the iron-oxo intermediate that favors the formation of the (2S,3S)-hydroxyarginine product.

Hydrogen bonding networks within the active site contribute significantly to conformational constraint. In VioC, interactions involving Gln137, Asp222, Ser224, and Arg334 side chains position the amine and carboxylate groups of the substrate. The absence of certain residues in NapI compared to VioC, such as the replacement of Ser224 with Glu and Gln137 with Leu116, creates different binding environments that alter the conformational preferences of bound substrates.

The iron coordination environment maintains consistent geometry across these enzymes, with the facial triad providing a stable platform for cofactor binding and activation. However, subtle differences in second-sphere interactions and active site topology create the specific conformational constraints necessary for stereochemical control. These structural features demonstrate how enzyme evolution has fine-tuned active site architecture to achieve precise stereochemical outcomes in complex hydroxylation reactions.

Substrate vs. Intermediate Status in NO Production

(4R)-4-hydroxy-L-arginine occupies a unique position within the nitric oxide synthase pathway framework, exhibiting characteristics that distinguish it from both the canonical substrate L-arginine and the established intermediate N-omega-hydroxy-L-arginine (NOHA). The enzymatic machinery of nitric oxide synthesis operates through a well-characterized two-step oxidative process, where nitric oxide synthases catalyze the conversion of L-arginine to nitric oxide and L-citrulline via the intermediate NOHA [1] [2] [3]. This process requires multiple cofactors including flavin adenine dinucleotide, flavin mononucleotide, tetrahydrobiopterin, and nicotinamide adenine dinucleotide phosphate, with the reaction proceeding through distinct mechanistic phases [4] [5].

The substrate specificity of nitric oxide synthases demonstrates remarkable precision, with the enzyme exhibiting Michaelis constants of 1.5-3.0 μM for L-arginine across the constitutive endothelial and neuronal isoforms, while the inducible isoform shows a Km of 2.8 μM [6] [4]. The structural requirements for NOS substrates include the guanidino group, the amino acid backbone, and specific stereochemical configurations that enable proper binding to the heme-containing active site [1] [7].

(4R)-4-hydroxy-L-arginine, with its molecular formula C₆H₁₄N₄O₃ and molecular weight of 190.20 g/mol, maintains the essential structural elements required for NOS recognition while introducing a hydroxyl modification at the gamma carbon position [9]. This structural modification creates a compound that shares significant homology with both L-arginine and NOHA, potentially allowing it to interact with the NOS active site through similar binding mechanisms .

The hydroxylated position in (4R)-4-hydroxy-L-arginine differs fundamentally from the N-omega hydroxylation found in NOHA, which occurs at the terminal nitrogen of the guanidino group [3] [10]. While NOHA serves as the established intermediate in the L-arginine to nitric oxide pathway, the gamma-hydroxylation in (4R)-4-hydroxy-L-arginine may confer distinct kinetic properties and binding characteristics [3] [11].

Evidence from studies of related hydroxy-arginine compounds suggests that (4R)-4-hydroxy-L-arginine may function as an alternative substrate for nitric oxide synthases, particularly under conditions where L-arginine availability becomes limiting . The compound's ability to enhance nitric oxide bioavailability, as suggested by research on related hydroxy-arginine derivatives, indicates potential substrate activity rather than purely inhibitory effects .

Competitive Inhibition of Arginase Activity

The competitive relationship between nitric oxide synthases and arginases for L-arginine utilization represents a critical regulatory mechanism in cellular metabolism, with profound implications for nitric oxide bioavailability and downstream signaling pathways [13] [14]. (4R)-4-hydroxy-L-arginine emerges as a significant modulator of this competitive balance through its inhibitory effects on arginase activity, thereby shifting L-arginine utilization toward nitric oxide synthesis pathways.

Arginase exists in two distinct isoforms: cytosolic arginase I, which functions primarily in the hepatic urea cycle, and mitochondrial arginase II, which serves broader metabolic roles in extrahepatic tissues [15] [16]. Both isoforms catalyze the hydrolysis of L-arginine to L-ornithine and urea, with kinetic parameters that reveal markedly higher Michaelis constants (2-3 mM) compared to nitric oxide synthases [15] [17] [18]. This kinetic difference suggests that under physiological L-arginine concentrations, nitric oxide synthases should theoretically dominate substrate utilization, yet arginase activity significantly impacts nitric oxide production through compartmentalization effects and local substrate depletion [15] [13].

The inhibitory potential of hydroxy-L-arginine derivatives on arginase activity has been extensively characterized, with N-omega-hydroxy-L-arginine (NOHA) demonstrating potent competitive inhibition with Ki values of 1.6 μM for arginase II and IC₅₀ values ranging from 150-450 μM for arginase I [19] [20] [10]. These inhibitory effects result from the structural similarity between hydroxy-arginine compounds and the natural substrate L-arginine, allowing them to compete for binding to the binuclear manganese cluster in the arginase active site [21] [20].

(4R)-4-hydroxy-L-arginine, sharing structural homology with both L-arginine and established arginase inhibitors, likely exhibits similar competitive inhibitory properties . The gamma-hydroxyl modification provides the compound with enhanced binding affinity compared to L-arginine while maintaining the essential structural elements required for active site recognition . This competitive inhibition effectively increases the local availability of L-arginine for nitric oxide synthase utilization, thereby enhancing nitric oxide production and associated signaling pathways.

The physiological significance of arginase inhibition by (4R)-4-hydroxy-L-arginine extends beyond simple substrate competition to encompass broader metabolic reprogramming effects. Inhibition of arginase activity reduces the flux of L-arginine toward ornithine and polyamine synthesis pathways, while simultaneously increasing substrate availability for nitric oxide production [13] [14]. This metabolic shift has been demonstrated to enhance endothelial function, improve vascular reactivity, and provide protective effects against cardiovascular diseases [22] [23].

Studies utilizing nor-NOHA, a potent arginase inhibitor structurally related to (4R)-4-hydroxy-L-arginine, have demonstrated significant improvements in endothelial function in patients with familial hypercholesterolemia, with effects that are independent of cholesterol levels [22]. These findings suggest that arginase inhibition represents a fundamental mechanism for enhancing nitric oxide bioavailability and improving vascular health, with (4R)-4-hydroxy-L-arginine potentially contributing to similar therapeutic benefits through analogous mechanisms.

Signaling and Metabolic Regulation

Cross-Talk with Polyamine and Urea Cycle Pathways

The metabolic fate of L-arginine represents a complex network of interconnected pathways, with (4R)-4-hydroxy-L-arginine serving as a potential modulator of critical metabolic cross-talk between polyamine synthesis, urea cycle activity, and nitric oxide production. This intricate metabolic web demonstrates how a single compound can influence multiple cellular processes through direct enzymatic interactions and indirect regulatory mechanisms [16] [24] [25].

The polyamine synthesis pathway originates from L-arginine through arginase-mediated production of L-ornithine, which subsequently undergoes decarboxylation by ornithine decarboxylase to form putrescine, the precursor to spermidine and spermine [16] [24] [26]. These polyamines play essential roles in cellular proliferation, differentiation, and stress responses, with their biosynthesis being tightly regulated by substrate availability and enzymatic activity [26] [27]. The competition between arginase and nitric oxide synthase for L-arginine creates a metabolic branch point that determines whether cellular resources are directed toward growth-promoting polyamine synthesis or signaling-related nitric oxide production [16] [28].

(4R)-4-hydroxy-L-arginine influences this metabolic decision through its inhibitory effects on arginase activity, effectively reducing the flux of L-arginine toward ornithine and subsequent polyamine synthesis . This inhibition has been demonstrated to decrease putrescine, spermidine, and spermine levels while simultaneously enhancing nitric oxide production, representing a fundamental shift in metabolic priorities from proliferation toward signaling and homeostatic maintenance [29] [28].

The urea cycle represents another critical pathway intersecting with L-arginine metabolism, particularly through the argininosuccinate shunt that links glucose metabolism to nitrogen disposal [30] [31]. Pyruvate carboxylase activity provides aspartate for argininosuccinate synthesis, which is subsequently cleaved to yield fumarate and L-arginine, creating a metabolic connection between carbohydrate metabolism and amino acid homeostasis [30] [31]. This pathway becomes particularly significant under conditions of metabolic stress, where glucose-driven ureagenesis can protect cells from inflammation by directing L-arginine away from potentially harmful nitric oxide production toward safer urea synthesis [31].

The modulatory effects of (4R)-4-hydroxy-L-arginine on these interconnected pathways likely extend beyond direct enzymatic inhibition to encompass broader regulatory mechanisms. Studies in plant systems have demonstrated that exogenous arginine and ornithine can dramatically alter not only polyamine metabolism but also the expression of genes involved in both biosynthetic and catabolic pathways [24] [27]. Similar regulatory cascades may occur in mammalian systems, where (4R)-4-hydroxy-L-arginine could influence transcriptional and post-transcriptional regulation of key metabolic enzymes.

The temporal dynamics of these metabolic interactions reveal additional complexity, with different pathways dominating under varying physiological conditions [24] [27]. During periods of cellular stress or inflammation, the balance between polyamine synthesis and nitric oxide production shifts dramatically, with arginase activity often increasing to support stress response mechanisms while nitric oxide synthase activity may become uncoupled or downregulated [5] [31]. (4R)-4-hydroxy-L-arginine may serve as a metabolic switch that can override these stress-induced changes, maintaining nitric oxide bioavailability even under adverse conditions.

Modulation of Endothelial Function

The endothelium represents a critical interface between circulating blood and vascular tissues, with endothelial function serving as a fundamental determinant of cardiovascular health and disease risk [32] [33] [34]. (4R)-4-hydroxy-L-arginine exerts profound effects on endothelial function through multiple interconnected mechanisms that collectively enhance nitric oxide bioavailability, improve vascular reactivity, and provide protection against endothelial dysfunction [32].

Endothelial nitric oxide synthase activity depends critically on L-arginine availability, despite intracellular L-arginine concentrations typically exceeding the enzyme's Michaelis constant by several orders of magnitude [35] [33]. This phenomenon, known as the "arginine paradox," reflects the complex compartmentalization of L-arginine metabolism within endothelial cells and the competitive effects of arginase activity on substrate availability [35] [33]. Studies demonstrate that endothelial function can be enhanced by L-arginine supplementation even under conditions where intracellular concentrations appear adequate, suggesting that local substrate depletion or metabolic competition significantly impacts nitric oxide production [35] [33].

(4R)-4-hydroxy-L-arginine addresses this metabolic limitation through its dual mechanism of action: providing an alternative substrate for nitric oxide synthesis while simultaneously inhibiting arginase activity . This dual effect creates a synergistic enhancement of nitric oxide bioavailability that exceeds the benefits achieved by either mechanism alone. The compound's ability to enhance nitric oxide production while reducing L-arginine consumption by competing pathways represents an efficient approach to optimizing endothelial function .

Clinical evidence supporting the endothelial benefits of related hydroxy-arginine compounds provides compelling precedent for the therapeutic potential of (4R)-4-hydroxy-L-arginine. Studies utilizing nor-NOHA in patients with familial hypercholesterolemia demonstrated significant improvements in endothelium-dependent vasodilation, with effects that were independent of lipid-lowering therapy and cholesterol levels [22]. These findings suggest that arginase inhibition represents a fundamental mechanism for improving endothelial function that operates independently of traditional cardiovascular risk factors.

The molecular mechanisms underlying endothelial function modulation by (4R)-4-hydroxy-L-arginine involve complex interactions between nitric oxide signaling, oxidative stress pathways, and inflammatory cascades [32] [36] [37]. Enhanced nitric oxide bioavailability promotes vasodilation, inhibits platelet aggregation, reduces leukocyte adhesion, and prevents smooth muscle cell proliferation [32] [33]. Additionally, nitric oxide provides antioxidant protection by scavenging superoxide radicals and preventing the formation of peroxynitrite, a highly reactive species that can cause endothelial damage [5].

Studies investigating L-arginine transport mechanisms reveal another layer of complexity in endothelial function regulation, with evidence demonstrating that agonist-stimulated enhancement of L-arginine uptake can acutely modulate nitric oxide production [38]. Acetylcholine stimulation significantly increases L-arginine uptake in both cultured endothelial cells and human forearm circulation, suggesting that substrate delivery mechanisms are dynamically regulated in response to physiological stimuli [38]. (4R)-4-hydroxy-L-arginine may interact with these transport mechanisms, potentially enhancing its own cellular uptake and bioavailability.

XLogP3

Wikipedia

Explore Compound Types